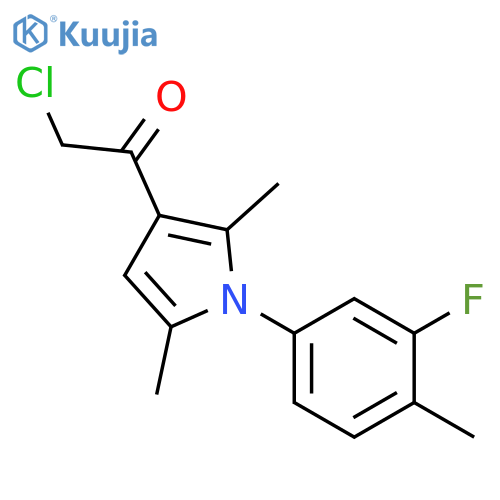Cas no 757192-80-6 (2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One)

757192-80-6 structure
商品名:2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One 化学的及び物理的性質
名前と識別子
-
- <br>2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanon e
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Z56995184
- CS-0229912
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
- G38624
- SR-01000054260
- 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- 757192-80-6
- AKOS008967712
- EN300-10154
- SR-01000054260-1
- 2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One
-
- インチ: InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
- InChIKey: KAUMMPNJELYZSJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 279.0826200Da
- どういたいしつりょう: 279.0826200Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C387110-100mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
| Enamine | EN300-10154-5.0g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 5g |
$825.0 | 2023-04-29 | |
| TRC | C387110-50mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| Enamine | EN300-10154-0.25g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-10154-10g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 10g |
$1224.0 | 2023-10-28 | |
| 1PlusChem | 1P019K7G-100mg |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 100mg |
$148.00 | 2024-04-21 | |
| A2B Chem LLC | AV24908-1g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 1g |
$334.00 | 2024-04-19 | |
| A2B Chem LLC | AV24908-5g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 5g |
$904.00 | 2024-04-19 | |
| A2B Chem LLC | AV24908-10g |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one |
757192-80-6 | 95% | 10g |
$1324.00 | 2024-04-19 | |
| TRC | C387110-500mg |
2-Chloro-1-[1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-Yl]Ethan-1-One |
757192-80-6 | 500mg |
$ 320.00 | 2022-06-06 |
2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
757192-80-6 (2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 857369-11-0(2-Oxoethanethioamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
